REACTION_CXSMILES
|
[Cl:1][CH:2]=[CH:3][CH2:4][CH2:5]Cl.[C:7]([C:9]1[CH:14]=[CH:13][C:12]([OH:15])=[CH:11][CH:10]=1)#[N:8].C([O-])([O-])=O.[K+].[K+]>CC#N>[C:7]([C:9]1[CH:14]=[CH:13][C:12]([O:15][CH2:5][CH:4]=[CH:3][CH2:2][Cl:1])=[CH:11][CH:10]=1)#[N:8] |f:2.3.4|
|
Name
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1,4-Dichlorobutene
|
Quantity
|
750 g
|
Type
|
reactant
|
Smiles
|
ClC=CCCCl
|
Name
|
|
Quantity
|
119.12 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
345 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was refluxed for 4 h
|
Duration
|
4 h
|
Type
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FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in di-iso-propyl ether (2000 mL) and after 24 h the precipitate
|
Duration
|
24 h
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC=C(OCC=CCCl)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |